benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate
CAS No.: 124032-31-1
Cat. No.: VC11522843
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124032-31-1 |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate |
| Standard InChI | InChI=1S/C15H19NO3/c17-13-6-7-15(8-9-15)16(10-13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2 |
| Standard InChI Key | IDRYIYLOYFOQDA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CC2)N(CC1O)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate features a 4-azaspiro[2.5]octane core, where a nitrogen atom is integrated into a spiro junction connecting two rings: a five-membered cyclohexane and a three-membered cyclopropane. The benzyl ester group () is attached to the nitrogen, while a hydroxyl group () resides at the 6-position of the octane ring. This configuration confers both rigidity and stereochemical complexity, which are advantageous in modulating receptor binding and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 124032-31-1 |
| Molecular Formula | |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | Benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate |
| Purity | ≥95% (analytical HPLC) |
Synthesis and Reaction Pathways
Core Spirocyclic Formation
The synthesis of benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate typically begins with the construction of the spirocyclic backbone. Patent US8927739B2 outlines a generalized approach for analogous azaspiro compounds, involving:
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Olefination: Treatment of a ketone precursor with an olefination reagent (e.g., Tebbe’s reagent) to generate a cyclopropane ring .
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Dihalocarbene Insertion: Reaction with dihalocarbenes (e.g., from thermal decomposition of sodium trichloroacetate) to form the spiro junction .
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Reductive Hydrodehalogenation: Use of low-valent metals (e.g., zinc) in protic solvents to eliminate halogen substituents .
For this specific compound, oxidation of a secondary alcohol intermediate using 2-iodoxybenzoic acid (IBX) in acetone is critical to introduce the 6-hydroxy group.
Functionalization and Protecting Groups
The benzyl ester moiety is introduced via carbodiimide-mediated coupling between the spirocyclic amine and benzyl chloroformate. Protecting group strategies (e.g., tert-butoxycarbonyl, Cbz) are often employed to prevent undesired side reactions during synthesis .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Spirocyclization | Dihalocarbene, NaOH, Bu₄NBr, 80°C | 65–75 |
| Hydroxylation | IBX, acetone, rt, 12 h | 82 |
| Esterification | Benzyl chloroformate, DIPEA, DCM | 78 |
Applications in Pharmaceutical Research
Intermediate for BTK Inhibitors
Patent US11180475B2 highlights derivatives of benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate as key intermediates in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors. For example, crystalline forms of 5-aminopyrazole carboxamide BTK inhibitors incorporate this spiro scaffold to enhance target binding and pharmacokinetic profiles .
Future Directions and Research Gaps
Stereochemical Optimization
The spiro center’s chirality (6S,7S vs. 6R,7R) remains underexplored. Enantioselective synthesis routes could unlock improved bioactivity .
Targeted Drug Delivery
Conjugation to nanoparticle carriers may enhance solubility and tissue-specific delivery, addressing current limitations in bioavailability .
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